molecular formula C16H13F2NO B214089 N-(2,3-dihydro-1H-inden-5-yl)-3,5-difluorobenzamide

N-(2,3-dihydro-1H-inden-5-yl)-3,5-difluorobenzamide

Cat. No. B214089
M. Wt: 273.28 g/mol
InChI Key: GYXFKHFHBSAPNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dihydro-1H-inden-5-yl)-3,5-difluorobenzamide, also known as DIBA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DIBA is a small molecule inhibitor that has been shown to selectively target and inhibit the activity of the HIV-1 viral protein R (Vpr).

Mechanism of Action

N-(2,3-dihydro-1H-inden-5-yl)-3,5-difluorobenzamide selectively targets the activity of HIV-1 Vpr by binding to its N-terminal domain. This interaction disrupts the interaction between Vpr and host cellular proteins, leading to the inhibition of viral replication and the induction of apoptosis in infected cells. N-(2,3-dihydro-1H-inden-5-yl)-3,5-difluorobenzamide has also been shown to inhibit the activity of NF-κB, a transcription factor that plays a crucial role in the immune response and inflammation.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-3,5-difluorobenzamide has been shown to have potent anti-HIV-1 activity in vitro, with an EC50 value of 0.5 μM. In addition to its anti-HIV-1 activity, N-(2,3-dihydro-1H-inden-5-yl)-3,5-difluorobenzamide has also been shown to have anti-cancer and anti-inflammatory effects. N-(2,3-dihydro-1H-inden-5-yl)-3,5-difluorobenzamide has been shown to induce apoptosis in cancer cells by inhibiting the activity of NF-κB. N-(2,3-dihydro-1H-inden-5-yl)-3,5-difluorobenzamide has also been shown to reduce inflammation in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(2,3-dihydro-1H-inden-5-yl)-3,5-difluorobenzamide has several advantages for lab experiments, including its high potency and selectivity for HIV-1 Vpr. N-(2,3-dihydro-1H-inden-5-yl)-3,5-difluorobenzamide is also relatively easy to synthesize and purify, making it a cost-effective option for lab experiments. However, N-(2,3-dihydro-1H-inden-5-yl)-3,5-difluorobenzamide has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for N-(2,3-dihydro-1H-inden-5-yl)-3,5-difluorobenzamide research, including the development of more potent and selective inhibitors of HIV-1 Vpr. N-(2,3-dihydro-1H-inden-5-yl)-3,5-difluorobenzamide derivatives with improved solubility and pharmacokinetic properties could also be developed for in vivo studies. In addition, the potential anti-cancer and anti-inflammatory properties of N-(2,3-dihydro-1H-inden-5-yl)-3,5-difluorobenzamide could be further explored for the development of novel therapeutics. Finally, the mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-3,5-difluorobenzamide on NF-κB inhibition could be further elucidated for the development of new anti-inflammatory drugs.

Synthesis Methods

N-(2,3-dihydro-1H-inden-5-yl)-3,5-difluorobenzamide is synthesized through a series of chemical reactions involving the condensation of 3,5-difluorobenzoyl chloride and 2,3-dihydroinden-1-amine. The resulting product is then purified through column chromatography to obtain pure N-(2,3-dihydro-1H-inden-5-yl)-3,5-difluorobenzamide. The synthesis method has been optimized to produce high yields of N-(2,3-dihydro-1H-inden-5-yl)-3,5-difluorobenzamide with high purity.

Scientific Research Applications

N-(2,3-dihydro-1H-inden-5-yl)-3,5-difluorobenzamide has been extensively studied for its potential therapeutic applications in HIV-1 treatment. HIV-1 Vpr is a multifunctional accessory protein that plays a crucial role in the viral life cycle. N-(2,3-dihydro-1H-inden-5-yl)-3,5-difluorobenzamide has been shown to selectively inhibit the activity of Vpr, leading to the inhibition of viral replication and the induction of apoptosis in infected cells. In addition to its anti-HIV-1 activity, N-(2,3-dihydro-1H-inden-5-yl)-3,5-difluorobenzamide has also been studied for its potential anti-cancer and anti-inflammatory properties.

properties

Product Name

N-(2,3-dihydro-1H-inden-5-yl)-3,5-difluorobenzamide

Molecular Formula

C16H13F2NO

Molecular Weight

273.28 g/mol

IUPAC Name

N-(2,3-dihydro-1H-inden-5-yl)-3,5-difluorobenzamide

InChI

InChI=1S/C16H13F2NO/c17-13-6-12(7-14(18)9-13)16(20)19-15-5-4-10-2-1-3-11(10)8-15/h4-9H,1-3H2,(H,19,20)

InChI Key

GYXFKHFHBSAPNZ-UHFFFAOYSA-N

SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=CC(=C3)F)F

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)NC(=O)C3=CC(=CC(=C3)F)F

solubility

3.7 [ug/mL]

Origin of Product

United States

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